![molecular formula C12H14BrNO2 B2561642 3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1257547-53-7](/img/structure/B2561642.png)
3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Overview
Description
The compound “3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is an organic compound containing a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom, and a cyclopropyl group (a three-carbon ring). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the bromine atom, and the creation of the benzamide group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would likely contribute to the compound’s stability and reactivity, while the bromine atom could make it a good candidate for further reactions. The cyclopropyl group could potentially add strain to the molecule, which could also affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzamide group, the bromine atom, and the cyclopropyl group. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the benzamide group, the bromine atom, and the cyclopropyl group .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Indole Structure and Importance
Future Directions
properties
IUPAC Name |
3-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)11(16)14-7-12(8-15)4-5-12/h1-3,6,15H,4-5,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJTVYAQSBKXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide |
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